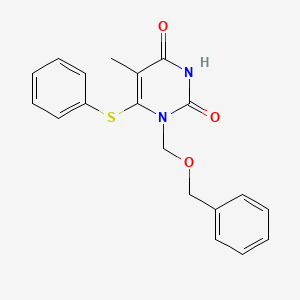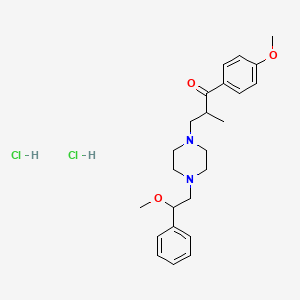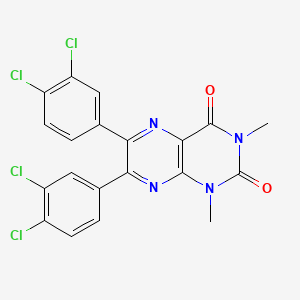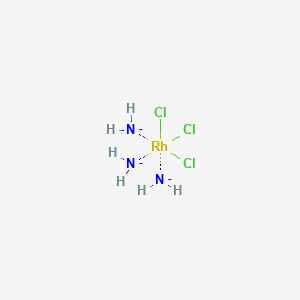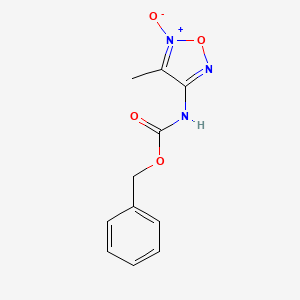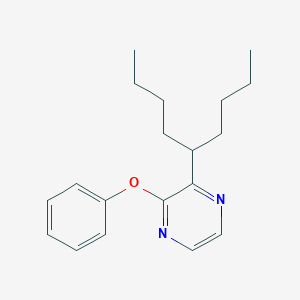
2-(Nonan-5-yl)-3-phenoxypyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9-hydroxyellipticine involves several steps, starting from commercially available precursors. The key steps include:
Formation of the Ellipticine Core: This is typically achieved through a series of cyclization reactions.
Introduction of the Hydroxy Group: This step involves selective hydroxylation at the 9-position of the ellipticine core.
Methylation: The final step is the methylation at the 2-position.
The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of 2-Methyl-9-hydroxyellipticine follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-9-hydroxyellipticine undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Various substituents can be introduced at different positions on the ellipticine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic reagents are used under controlled conditions to introduce various substituents.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted ellipticines, each with unique biological activities.
Applications De Recherche Scientifique
2-Methyl-9-hydroxyellipticine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study DNA-binding properties and the inhibition of topoisomerase I.
Biology: The compound is used to investigate the mechanisms of DNA damage and repair.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The primary mechanism of action of 2-Methyl-9-hydroxyellipticine involves its ability to intercalate into DNA and inhibit topoisomerase I. This enzyme is essential for DNA replication and transcription. By inhibiting topoisomerase I, the compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are related to DNA damage response and repair mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ellipticine: The parent compound with similar DNA-binding properties but different pharmacokinetics.
9-Hydroxyellipticine: Lacks the methyl group at the 2-position, leading to different biological activity.
2-Methyl-ellipticine: Lacks the hydroxy group at the 9-position, affecting its DNA-binding affinity.
Uniqueness
2-Methyl-9-hydroxyellipticine is unique due to the presence of both the methyl group at the 2-position and the hydroxy group at the 9-position. This combination enhances its DNA-binding affinity and topoisomerase I inhibition, making it a potent antitumor agent compared to its analogs.
Propriétés
Numéro CAS |
5008-87-7 |
|---|---|
Formule moléculaire |
C19H26N2O |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-nonan-5-yl-3-phenoxypyrazine |
InChI |
InChI=1S/C19H26N2O/c1-3-5-10-16(11-6-4-2)18-19(21-15-14-20-18)22-17-12-8-7-9-13-17/h7-9,12-16H,3-6,10-11H2,1-2H3 |
Clé InChI |
REXJSXHTXGTZTJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)C1=NC=CN=C1OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


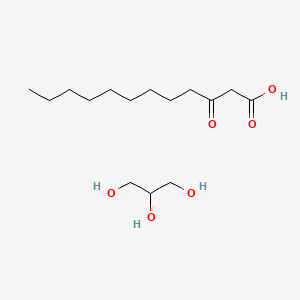

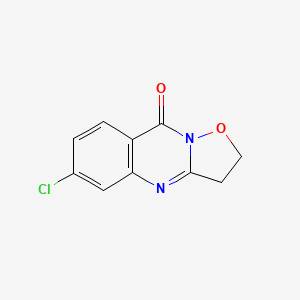
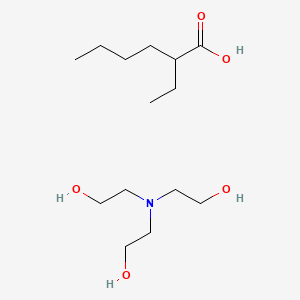
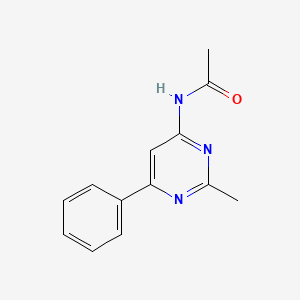
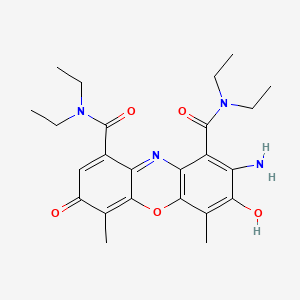
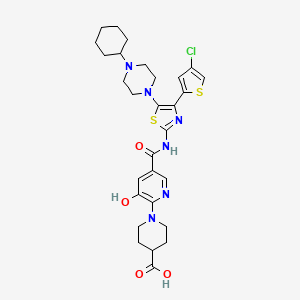
![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)
